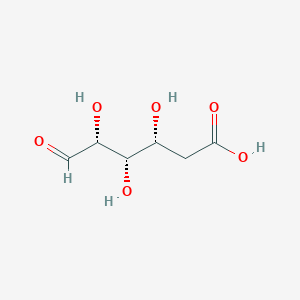

5-deoxy-D-glucuronic acid

Description

Historical Perspectives and Initial Delineations of 5-deoxy-D-glucuronic acid Research

The study of this compound is intrinsically linked to the elucidation of the myo-inositol catabolic pathway in bacteria. Early research focused on understanding how microorganisms could utilize myo-inositol, a plentiful carbocyclic polyol in the environment, as a sole source of carbon and energy. While initial studies of this pathway in organisms like Klebsiella aerogenes (formerly Aerobacter aerogenes) laid the groundwork, the specific identification of this compound as an intermediate came from later, more detailed investigations into the genetics and biochemistry of this pathway in other bacteria, notably Bacillus subtilis. microbiologyresearch.org

The characterization of the iol operon in B. subtilis, which contains the genes responsible for myo-inositol catabolism, was a significant milestone. nih.govresearchgate.net It was through the systematic study of the enzymes encoded by this operon that the individual steps of the metabolic cascade were delineated. Research published in the early 2000s definitively placed this compound within this pathway, identifying the specific enzymes responsible for its formation and subsequent conversion. nih.gov These studies revealed that the hydrolysis of an earlier intermediate, 3D-(3,5/4)-trihydroxycyclohexane-1,2-dione, catalyzed by the enzyme IolD, yields this compound. nih.govnih.gov

Scope and Contemporary Significance of this compound Studies

The contemporary significance of this compound is almost exclusively centered on its role as a metabolic intermediate in microorganisms. mimedb.org Its study is important for understanding the complete biochemical map of inositol (B14025) utilization in various bacteria, including soil bacteria like Rhizobium leguminosarum, where myo-inositol is abundant in the rhizosphere. microbiologyresearch.orgapsnet.org

Detailed research findings have established the precise position of this compound in the myo-inositol catabolic pathway of Bacillus subtilis. nih.govnih.gov It is the product of the third reaction in the pathway and the substrate for the fourth. nih.gov The enzyme IolB catalyzes the isomerization of this compound to produce 2-deoxy-5-keto-D-gluconic acid. nih.govlegumeinfo.org This subsequent intermediate is then phosphorylated, and the resulting compound, 2-deoxy-5-keto-D-gluconic acid 6-phosphate, acts as the inducer for the entire iol operon. researchgate.netnih.gov

The study of this pathway and its intermediates, including this compound, has practical applications in metabolic engineering. For instance, by manipulating the genes of the iol operon in B. subtilis, researchers have been able to develop cell factories for the bioconversion of myo-inositol into other valuable stereoisomers, such as scyllo-inositol, a potential therapeutic agent. scienceopen.com Understanding the kinetics and regulation of each enzymatic step, including those involving this compound, is critical for optimizing such bioconversion processes.

Below are data tables summarizing the chemical properties of this compound and its role in the myo-inositol catabolism pathway.

Table 1: Chemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C6H10O6 | nih.gov |

| Molecular Weight | 177.13 g/mol | nih.gov |

| IUPAC Name | (2S,3R,4S,5R)-3,4,5-trihydroxy-6-oxohexanoic acid | nih.gov |

| ChEBI ID | CHEBI:50923 | |

| PubChem CID | 25058196 | nih.gov |

Table 2: Role of this compound in myo-Inositol Catabolism

| Feature | Description | Reference |

| Preceding Intermediate | 3D-(3,5/4)-trihydroxycyclohexane-1,2-dione | nih.govnih.gov |

| Synthesizing Enzyme | IolD (a hydrolase) | nih.govnih.gov |

| Subsequent Intermediate | 2-deoxy-5-keto-D-gluconic acid | nih.govlegumeinfo.org |

| Consuming Enzyme | IolB (an isomerase) | nih.govlegumeinfo.org |

| Metabolic Pathway | myo-Inositol Catabolism | nih.govnih.gov |

| Operon | iol operon | nih.govresearchgate.net |

Structure

3D Structure

Properties

Molecular Formula |

C6H10O6 |

|---|---|

Molecular Weight |

178.14 g/mol |

IUPAC Name |

(3R,4S,5R)-3,4,5-trihydroxy-6-oxohexanoic acid |

InChI |

InChI=1S/C6H10O6/c7-2-4(9)6(12)3(8)1-5(10)11/h2-4,6,8-9,12H,1H2,(H,10,11)/t3-,4+,6+/m1/s1 |

InChI Key |

HPITTXOWHLWIEK-IWGUZYHVSA-N |

Isomeric SMILES |

C([C@H]([C@@H]([C@H](C=O)O)O)O)C(=O)O |

Canonical SMILES |

C(C(C(C(C=O)O)O)O)C(=O)O |

Origin of Product |

United States |

Biosynthesis and Metabolic Pathways Involving 5 Deoxy D Glucuronic Acid

Enzymatic Pathways for 5-deoxy-D-glucuronic acid Formation

The synthesis of this compound is a multi-step enzymatic cascade that begins with the cyclic polyol, myo-inositol.

In prokaryotes such as Bacillus subtilis, the catabolism of myo-inositol is orchestrated by the iol operon, which encodes a suite of enzymes necessary for its complete degradation. This pathway ultimately converts myo-inositol into intermediates that can enter central metabolic routes like glycolysis. mdpi.com this compound is a critical intermediate in this pathway. nih.gov

The journey from myo-inositol to this compound involves a series of precise enzymatic transformations. The initial precursor molecule is myo-inositol .

The key enzymatic steps are:

Dehydrogenation: The first step is the oxidation of myo-inositol to 2-keto-myo-inositol, a reaction catalyzed by the enzyme myo-inositol 2-dehydrogenase (IolG). nih.gov

Dehydration: Subsequently, 2-keto-myo-inositol undergoes dehydration to form 3D-(3,5/4)-trihydroxycyclohexane-1,2-dione. This reaction is carried out by the enzyme 2-keto-myo-inositol dehydratase (IolE). nih.gov

Hydrolysis: The final step in the formation of this compound is the hydrolytic ring cleavage of 3D-(3,5/4)-trihydroxycyclohexane-1,2-dione. This crucial reaction is catalyzed by the hydrolase IolD, yielding this compound. nih.gov

| Step | Precursor | Enzyme | Product |

| 1 | myo-inositol | IolG (myo-inositol 2-dehydrogenase) | 2-keto-myo-inositol |

| 2 | 2-keto-myo-inositol | IolE (2-keto-myo-inositol dehydratase) | 3D-(3,5/4)-trihydroxycyclohexane-1,2-dione |

| 3 | 3D-(3,5/4)-trihydroxycyclohexane-1,2-dione | IolD (Hydrolase) | This compound |

Catabolism of this compound and Related Uronic Acids

Once formed, this compound is swiftly channeled into the next phase of the catabolic pathway, ensuring a continuous flow of carbon for cellular processes.

The immediate fate of this compound is its isomerization into 2-deoxy-5-keto-D-gluconic acid. This conversion is catalyzed by the isomerase IolB. nih.gov This step is critical as it prepares the molecule for the subsequent phosphorylation and cleavage reactions.

Following isomerization, the catabolic pathway proceeds with two key reactions:

Phosphorylation: 2-deoxy-5-keto-D-gluconic acid is phosphorylated by the kinase IolC, utilizing ATP as the phosphate (B84403) donor. This reaction yields 2-deoxy-5-keto-D-gluconic acid 6-phosphate. nih.gov

Cleavage: The final step in this central part of the pathway is the aldol cleavage of 2-deoxy-5-keto-D-gluconic acid 6-phosphate. This reaction is catalyzed by the aldolase (B8822740) IolJ, which breaks the six-carbon chain into two smaller, metabolically versatile molecules: dihydroxyacetone phosphate (DHAP) and malonic semialdehyde. nih.gov DHAP can directly enter glycolysis, while malonic semialdehyde is further metabolized to acetyl-CoA. mdpi.com

| Step | Substrate | Enzyme | Product(s) |

| 1 | This compound | IolB (Isomerase) | 2-deoxy-5-keto-D-gluconic acid |

| 2 | 2-deoxy-5-keto-D-gluconic acid | IolC (Kinase) | 2-deoxy-5-keto-D-gluconic acid 6-phosphate |

| 3 | 2-deoxy-5-keto-D-gluconic acid 6-phosphate | IolJ (Aldolase) | Dihydroxyacetone phosphate and Malonic semialdehyde |

Beyond the specific pathway for myo-inositol breakdown, microorganisms employ a variety of oxidative pathways for the catabolism of other hexuronic acids, such as D-glucuronic acid and D-galacturonic acid. These pathways are particularly prevalent in bacteria like Pseudomonas. researchgate.net

In these oxidative pathways, the initial step often involves the oxidation of the hexuronic acid. For example, in some Pseudomonas species, D-glucuronic acid can be oxidized by a dehydrogenase. researchgate.net These oxidative routes ultimately funnel the breakdown products into central metabolic pathways, such as the Krebs cycle. researchgate.net The regulation of these pathways is complex and often involves specific transcriptional regulators that respond to the presence of the respective uronic acids.

Research has shown that in some bacteria, D-galacturonic acid is converted to 2-ketoglutarate and CO2 via an oxidative pathway. researchgate.net This process is best understood in Agrobacterium tumefaciens, where the first enzyme is a uronate dehydrogenase. researchgate.net Comparative genomics has revealed a significant diversity in the enzymes and regulatory networks controlling hexuronate metabolism across different bacterial species. nih.gov

Isomerase Pathways for D-Glucuronic Acid and Analogs in Bacteria and Fungi

In many bacteria, the catabolism of D-glucuronic acid is initiated by an isomerase pathway. frontiersin.org This pathway begins with the conversion of D-glucuronate to D-fructuronate by the enzyme uronate isomerase (EC 5.3.1.12). wikipedia.org Subsequently, D-fructuronate is reduced to D-mannonate, which is then dehydrated and phosphorylated to enter central metabolism. researchgate.net This well-established pathway for D-glucuronic acid provides a framework for understanding the potential metabolism of its deoxy analog.

Fungi also possess pathways for D-glucuronic acid catabolism, although they can differ from those in bacteria. In some fungi, like members of the Aspergillus genus, D-glucuronic acid is catabolized through a series of reduction and oxidation steps. frontiersin.org While a specific isomerase for this compound has not been characterized, the existence of isomerases acting on structurally similar uronic acids suggests that such an enzyme could potentially exist. The study of 2-deoxy-D-glucose metabolism in fungi has shown that these organisms can take up and phosphorylate deoxy sugars, indicating a capacity to process such molecules. nih.govnih.gov

Table 1: Key Enzymes in Bacterial D-Glucuronic Acid Isomerase Pathway

| Enzyme | EC Number | Reaction |

| Uronate Isomerase | 5.3.1.12 | D-glucuronate <=> D-fructuronate |

| D-mannonate Dehydratase | 4.2.1.8 | D-mannonate <=> 2-dehydro-3-deoxy-D-gluconate + H₂O |

| 2-dehydro-3-deoxy-D-gluconate Kinase | 2.7.1.45 | ATP + 2-dehydro-3-deoxy-D-gluconate <=> ADP + 6-phospho-2-dehydro-3-deoxy-D-gluconate |

| 6-phospho-2-dehydro-3-deoxy-D-gluconate Aldolase | 4.1.2.14 | 6-phospho-2-dehydro-3-deoxy-D-gluconate <=> pyruvate + D-glyceraldehyde 3-phosphate |

Unsaturated Uronate Metabolism and 5-dehydro-4-deoxy-D-glucuronate Intermediates

The metabolism of unsaturated uronates, which can be derived from the degradation of pectins, involves key intermediates such as 5-dehydro-4-deoxy-D-glucuronate. expasy.orgqmul.ac.uk This compound is a known metabolite in Escherichia coli. nih.gov The enzyme 5-dehydro-4-deoxy-D-glucuronate isomerase (EC 5.3.1.17) catalyzes the conversion of 5-dehydro-4-deoxy-D-glucuronate to 3-deoxy-D-glycero-2,5-hexodiulosonate. qmul.ac.ukcreative-enzymes.com This isomerization is a critical step in channeling the products of pectin degradation into central metabolic pathways. expasy.org

The subsequent metabolism of 3-deoxy-D-glycero-2,5-hexodiulosonate can lead to the formation of 2,5-dioxopentanoate, water, and carbon dioxide through the action of 5-dehydro-4-deoxyglucarate dehydratase (EC 4.2.1.41). wikipedia.org This pathway highlights a route for the catabolism of a deoxy-uronic acid derivative. It is plausible that this compound could be oxidized to form 5-dehydro-4-deoxy-D-glucuronate, thereby entering this metabolic sequence.

Table 2: Enzymes Involved in the Metabolism of 5-dehydro-4-deoxy-D-glucuronate

| Enzyme | EC Number | Reaction | Organism Example |

| 5-dehydro-4-deoxy-D-glucuronate Isomerase | 5.3.1.17 | 5-dehydro-4-deoxy-D-glucuronate <=> 3-deoxy-D-glycero-2,5-hexodiulosonate | Escherichia coli |

| 5-dehydro-4-deoxyglucarate Dehydratase | 4.2.1.41 | 5-dehydro-4-deoxy-D-glucarate => 2,5-dioxopentanoate + H₂O + CO₂ | Pseudomonas sp. |

Interconnections with Central Carbon Metabolic Networks

The catabolic pathways of uronic acids and their derivatives, including deoxy-uronates, ultimately feed into the central carbon metabolic networks, such as glycolysis and the pentose (B10789219) phosphate pathway (PPP). The products of the D-glucuronic acid isomerase pathway, pyruvate and D-glyceraldehyde 3-phosphate, are key intermediates in glycolysis. researchgate.net This allows the organism to derive both energy and biosynthetic precursors from the breakdown of these sugar acids.

The Entner-Doudoroff (ED) pathway is another critical link between uronic acid metabolism and central metabolism in many bacteria. nih.govacs.org This pathway converts 6-phosphogluconate to pyruvate and glyceraldehyde-3-phosphate. Since the catabolism of D-glucuronic acid can lead to the formation of 2-keto-3-deoxy-6-phosphogluconate, a key intermediate of the ED pathway, this represents a major point of intersection. nih.gov

Furthermore, the pentose phosphate pathway is interconnected with uronic acid metabolism. The PPP is essential for generating NADPH, which is required for various anabolic reactions and for combating oxidative stress, and for producing precursors for nucleotide biosynthesis. nih.govnih.govkhanacademy.org The metabolism of some sugar acids can be funneled into the PPP, for instance, through the formation of 6-phosphogluconate. researchgate.net The ability of some fungi to metabolize 2-deoxy-D-glucose via the oxidative portion of the hexose monophosphate pathway suggests a potential link for deoxy sugars to this central metabolic route. nih.gov

Enzymology of 5 Deoxy D Glucuronic Acid Transformations

Characterization of Enzymes Directly Catalyzing 5-deoxy-D-glucuronic acid Formation

The formation of this compound is a critical step in the multi-enzyme cascade of myo-inositol degradation. This reaction is catalyzed by a specific hydrolase, IolD.

IolD is a hydrolase that participates in the third step of the myo-inositol catabolic pathway in Bacillus subtilis. Its primary function is to catalyze the hydrolysis of 3D-(3,5/4)-trihydroxycyclohexane-1,2-dione. nih.gov This reaction involves the cleavage of a carbon-carbon bond within the ring structure of the substrate, leading to the formation of the linear product, this compound. nih.gov

The specificity of IolD is directed towards its substrate, 3D-(3,5/4)-trihydroxycyclohexane-1,2-dione, which is produced by the preceding enzyme in the pathway, IolE (a 2-keto-myo-inositol dehydratase). The enzymatic action of IolD is essential for opening the cyclic intermediate derived from myo-inositol, thereby preparing the carbon chain for further metabolic processing.

Enzymes Governing this compound Downstream Metabolism

Following its formation, this compound enters a series of reactions that further break it down. These steps are catalyzed by an isomerase (IolB), a kinase (IolC), and an aldolase (B8822740) (IolJ), which sequentially modify the molecule to produce metabolites that can enter central metabolic pathways.

The first step in the downstream metabolism of this compound is an isomerization reaction catalyzed by the enzyme IolB, also known as 5-deoxy-glucuronate isomerase. enzyme-database.org This enzyme is responsible for the conversion of this compound into 5-dehydro-2-deoxy-D-gluconate (also referred to as 2-deoxy-5-keto-D-gluconic acid). nih.govenzyme-database.org

The product of the IolB reaction, 2-deoxy-5-keto-D-gluconic acid, serves as the substrate for the next enzyme in the pathway, IolC. IolC is a kinase that catalyzes the phosphorylation of 2-deoxy-5-keto-D-gluconic acid. nih.gov This reaction utilizes a phosphate (B84403) donor, typically ATP, to add a phosphate group to the substrate, yielding 2-deoxy-5-keto-D-gluconic acid 6-phosphate. nih.gov

The substrate specificity of IolC is directed at 2-deoxy-5-keto-D-gluconic acid. The phosphorylation reaction catalyzed by IolC is not only a step in the metabolic breakdown but also plays a regulatory role. The product, 2-deoxy-5-keto-D-gluconic acid 6-phosphate, acts as an inducer for the iol operon by antagonizing the DNA binding of the IolR repressor, thereby controlling the expression of the genes involved in myo-inositol catabolism. nih.gov

The phosphorylated product from the IolC reaction, 2-deoxy-5-keto-D-gluconic acid 6-phosphate, is then cleaved by the enzyme IolJ, which is a specific aldolase. nih.gov This aldol cleavage reaction breaks the six-carbon chain into two smaller molecules: dihydroxyacetone phosphate (DHAP), a three-carbon molecule, and malonic semialdehyde. nih.gov

Aldolases are broadly categorized into two classes based on their mechanism. Class I aldolases utilize a lysine residue in the active site to form a Schiff base intermediate with the substrate, while Class II aldolases employ a divalent metal cation, such as Zn²⁺, to polarize the carbonyl group of the substrate. The specific class to which IolJ belongs influences its precise catalytic mechanism. The products of the IolJ reaction are significant metabolites; DHAP is an intermediate in the glycolytic pathway, and malonic semialdehyde is further converted to acetyl-CoA and CO₂ by the enzyme IolA. nih.gov

In addition to the primary pathway for myo-inositol degradation, other related pathways exist for the metabolism of hexuronic acids, such as D-glucuronic acid. One such enzyme is keto-deoxy glucarate dehydratase/decarboxylase (KdgD), which is involved in an oxidative pathway that ultimately generates α-keto-glutarate. This enzyme catalyzes both the dehydration and decarboxylation of 5-keto-4-deoxy-D-glucarate to produce α-keto-glutarate semialdehyde.

While not a direct component of the Bacillus subtilis iol pathway for this compound, the study of KdgD provides insight into the enzymatic strategies for processing related sugar acids. The substrate for this enzyme, 5-keto-4-deoxy-D-glucarate, is structurally similar to the intermediates in the iol pathway.

Research has characterized the kinetic properties of this enzyme from several bacterial sources. The kinetic constants for the dehydratase/decarboxylase from Acinetobacter baylyi, Comamonas testosteroni, and Polaromonas naphthalenivorans have been determined, showing slight variations in their catalytic efficiency and thermal stability.

Below is an interactive data table summarizing the kinetic parameters for Keto-deoxy Glucarate Dehydratase/Decarboxylase from different organisms.

| Enzyme Source | K_m (mM) | k_cat (s⁻¹) |

| Acinetobacter baylyi ADP1 | 1.0 | 4.5 |

| Comamonas testosteroni KF-1 | 1.1 | 3.1 |

| Polaromonas naphthalenivorans CJ2 | 1.1 | 1.7 |

Uronate Isomerase Catalysis (D-Glucuronate to D-Fructuronate)

Uronate isomerase (URI), also known as D-glucuronate isomerase, is a key enzyme in the metabolism of uronic acids, catalyzing the reversible isomerization of D-glucuronate to D-fructuronate. nih.govwikipedia.org This reaction is the initial step in the pathway for the utilization of D-glucuronic acid. nih.gov The enzyme also facilitates the conversion of D-galacturonate to D-tagaturonate. nih.gov URI is a member of the amidohydrolase superfamily (AHS), a large and diverse group of enzymes that typically catalyze hydrolysis reactions. nih.govnih.gov URI is a notable exception, as it catalyzes a non-hydrolytic isomerization reaction. nih.gov

The catalytic mechanism of uronate isomerase involves a proton transfer. An active site base abstracts a proton from the C2 position of D-glucuronate, leading to the formation of a cis-enediol intermediate. nih.gov The resulting conjugate acid then transfers this proton back to the C1 position of the intermediate to form the product, D-fructuronate. nih.gov This mechanism is supported by experiments showing that the enzyme can catalyze the elimination of fluoride from 3-deoxy-3-fluoro-d-glucuronate, which is consistent with the formation of a stabilized carbanion at C2. nih.gov

The pH-rate profile for the conversion of D-glucuronate to D-fructuronate is bell-shaped, indicating that one functional group must be unprotonated and another must be protonated for the enzyme to be active. nih.gov The pKa values derived from the kcat/Km plot are approximately 5.5 and 9.5. nih.gov Interestingly, while the wild-type enzyme from Thermatoga maritima was found to contain one zinc ion per subunit, the removal of this divalent cation does not eliminate catalytic activity. nih.gov This makes URI a rare example of an enzyme in the amidohydrolase superfamily that does not have an absolute requirement for a divalent cation for its activity. nih.gov

| Parameter | Value | Condition |

|---|---|---|

| pKa1 (from kcat/Km) | 5.5 ± 0.1 | Based on pH-rate profile for D-glucuronate to D-fructuronate conversion nih.gov |

| pKa2 (from kcat/Km) | 9.5 ± 0.1 |

L-idonate 5-Dehydrogenases and 2-keto-L-gulonate Reductases in Fungal D-Glucuronic Acid Catabolism

In filamentous fungi such as Aspergillus niger, the catabolism of D-glucuronic acid proceeds through a distinct pathway that differs from those found in bacteria and animals. nih.govresearchgate.net This pathway involves several key enzymes, including L-idonate 5-dehydrogenases and 2-keto-L-gulonate reductases. nih.govfrontiersin.org After D-glucuronic acid is reduced to L-gulonate, an uncharacterized activity is thought to convert L-gulonate to 2-keto-L-gulonate. frontiersin.orgnih.gov

The subsequent reduction of 2-keto-L-gulonate to L-idonate is a critical step, catalyzed by at least two different enzymes in A. niger:

GluC : An NADH-dependent 2-keto-L-gulonate reductase that is essential for D-glucuronate catabolism. researchgate.netfrontiersin.org Deletion of the gluC gene blocks the consumption of D-glucuronic acid. frontiersin.orgnih.gov

GluD : An NADPH-dependent 2-keto-L-gulonate reductase. nih.govfrontiersin.org While not essential, its absence leads to the accumulation of 2-keto-L-gulonate. nih.govfrontiersin.org

Following its formation, L-idonate is oxidized to 5-keto-D-gluconate by the NAD+-dependent L-idonate 5-dehydrogenase, known as GluE. nih.govfrontiersin.org The genes encoding GluD and GluE are clustered and share a bidirectional promoter. nih.govfrontiersin.org This pathway continues with the reduction of 5-keto-D-gluconate to D-gluconate by an NADPH-requiring 5-keto-D-gluconate reductase (GluF), which then enters the pentose (B10789219) phosphate pathway. nih.gov

| Enzyme | Substrate | Cofactor | kcat (s-1) | Km (mM) |

|---|---|---|---|---|

| GluD (2-keto-L-gulonate reductase) | 2-keto-L-gulonate | NADPH | 21.4 | 25.3 |

| L-idonate | NADP+ | 1.1 | 12.6 | |

| GluE (L-idonate 5-dehydrogenase) | L-idonate | NAD+ | 5.5 | 30.9 |

| 5-keto-D-gluconate | NADH | 7.2 | 8.4 |

Unsaturated Glucuronyl Hydrolase Actions on Uronic Acid Oligomers

Unsaturated glucuronyl hydrolase (UGL) is a bacterial enzyme belonging to the glycoside hydrolase family GH-88. nih.gov It plays a crucial role in the degradation of glycosaminoglycans from the mammalian extracellular matrix and bacterial biofilms. nih.gov UGL acts on unsaturated oligosaccharides that are produced by polysaccharide lyases. nih.govresearchgate.net These oligosaccharides contain an unsaturated glucuronic acid (ΔGlcA) residue at their non-reducing terminus. researchgate.netnih.gov

The catalytic action of UGL involves the hydrolysis of the glycosidic bond, releasing the ΔGlcA moiety. nih.govresearchgate.net The mechanism is distinct from typical glycosidases. It begins with the hydration of the vinyl ether group within the ΔGlcA residue. nih.gov Asp-149 acts as a general acid-base catalyst, first protonating the C4 atom of ΔGlcA and then deprotonating a water molecule. nih.gov This activated water molecule then attacks the C5 atom of ΔGlcA, forming an unstable hemiketal intermediate. nih.gov This is followed by the spontaneous cleavage of the glycosidic bond and conversion to an aldehyde, 4-deoxy-L-threo-5-hexosulose-uronate. nih.gov

Structural Biology of Enzymes Involved in this compound Metabolism

Active Site Characterization and Ligand Binding Mechanisms

The active sites of enzymes metabolizing glucuronic acid and its derivatives have been characterized through structural and computational studies, revealing key residues for substrate binding and catalysis. In unsaturated glucuronyl hydrolase (UGL) from Bacillus sp. GL1, the enzyme recognizes the unsaturated glucuronic acid (ΔGlcA) at subsite -1 through a network of hydrogen bonds and stacking interactions. nih.gov The active site pocket contains at least four subsites. nih.gov The specificity at subsite +1 is influenced by steric hindrance, with a preference for N-acetyl-D-galactosamine over N-acetyl-D-glucosamine. nih.gov

For 1-deoxy-D-xylulose 5-phosphate synthase (DXPS), an enzyme that also acts on a deoxy-sugar substrate, molecular dynamics simulations and cluster analysis have shown that substrate orientation within the active site is critical. nih.gov The loss of specific hydrogen-bonding interactions, for example with deoxy-glucose substrates, leads to a wider range of substrate orientations, many of which are non-reactive. nih.gov In UGL, site-directed mutagenesis studies have confirmed the critical roles of specific aspartate residues in catalysis. researchgate.net The study of enzyme-substrate complexes via X-ray crystallography has been instrumental in identifying these crucial amino acid residues and understanding the strong recognition mechanisms for their specific ligands. nih.gov

Enzyme Mechanism Elucidation via Crystallography

X-ray crystallography is a powerful technique for elucidating the atomic-level details of enzyme structure and catalytic mechanisms. nih.gov By solving the three-dimensional structures of enzymes, both in their free state and complexed with substrates or intermediates, researchers can visualize the precise arrangement of atoms in the active site. nih.gov As of late 2007, two crystal structures for glucuronate isomerase have been solved, with PDB accession codes 1J5S and 2Q01. wikipedia.org

For unsaturated glucuronyl hydrolase (UGL), crystallographic analysis of the wild-type enzyme and an inactive mutant complexed with an unsaturated chondroitin (B13769445) disaccharide substrate was pivotal. nih.gov This approach allowed for the identification of active site residues and the postulation of a detailed reaction mechanism involving hydration of a vinyl ether group, a novel mechanism among known glycosidases. nih.gov Similarly, crystallographic snapshots of 1-deoxy-D-xylulose 5-phosphate synthase (DXPS) captured the enzyme in different states along its reaction coordinate, including bound to a pre-decarboxylation intermediate mimic and a post-decarboxylation enamine intermediate. nih.govresearchgate.net These structures revealed a significant conformational change of 17 Å, which removes a key histidine residue from the active site, likely triggering decarboxylation. nih.govresearchgate.net Such time-resolved crystallographic studies provide invaluable insights into the dynamic structural changes that govern enzyme catalysis. nih.gov

Enzyme Engineering Approaches for Modified this compound Pathways

Enzyme engineering offers promising strategies for developing and optimizing biocatalytic pathways for the production of D-glucuronic acid and its derivatives. nih.gov These approaches aim to improve enzyme efficiency, stability, and substrate specificity. Key strategies include the application of enzyme immobilization, rational design through mutation, and high-throughput screening to identify improved variants. nih.gov

Rational redesign of catalytic residues, combined with directed evolution, can be used to alter an enzyme's fundamental properties, such as its optimal pH. researcher.life For instance, by replacing a conserved general base with a residue having a higher pKa, the proton transfer mechanism can be shifted, enabling robust enzyme function in new chemical environments. researcher.life This framework for reprogramming enzyme catalytic mechanisms could be applied to hydrolases and other enzymes in modified D-glucuronic acid pathways to expand their operational range and unlock new biocatalytic applications. researcher.life These engineering strategies provide powerful tools for tailoring enzymatic pathways for the efficient synthesis of valuable chemical compounds. nih.gov

Chemical Synthesis and Derivatization Strategies for 5 Deoxy D Glucuronic Acid

Methodologies for De Novo Chemical Synthesis of D-Glucuronic Acid and its Analogs

The de novo chemical synthesis of D-glucuronic acid and its analogs is a complex process that generally involves two main strategies: the oxidation of a corresponding glucoside or glycosidation using an activated glucuronic acid derivative. nih.gov While the synthesis of simple glucuronides is relatively established, creating structurally complex analogs presents significant challenges, often hindered by low yields, lack of stereoselectivity, and the need for intricate protecting group strategies. nih.gov

One of the primary hurdles in the synthesis of glucuronic acid derivatives is the electron-withdrawing nature of the C-5 carboxyl group, which destabilizes the glycosidic bond and can complicate glycosylation reactions. nih.gov To overcome this, various methodologies have been developed to enhance the efficiency and stereoselectivity of these syntheses.

A common approach involves the use of a protected glucuronic acid precursor, which is then glycosylated with a suitable acceptor. For instance, the Koenigs-Knorr reaction, utilizing a glucosyluronate bromide as the glycosyl donor, has been employed for the synthesis of glucuronide metabolites. nih.gov However, this method can be plagued by the formation of orthoester byproducts, leading to low yields. nih.gov

More recent advancements have focused on the development of more reactive glycosyl donors and optimized reaction conditions. These include the use of solid acid catalysts in microwave-assisted synthesis, which offers a more cost-effective and efficient alternative. nih.gov Additionally, biocatalytic methods are emerging as a promising and environmentally friendly approach for the production of D-glucuronic acid. nih.gov

The table below summarizes key strategies for the de novo synthesis of D-glucuronic acid and its analogs.

| Synthesis Strategy | Description | Advantages | Disadvantages |

| Oxidation of Glucosides | A two-step process involving the synthesis of a glucoside followed by oxidation of the primary alcohol at C-6 to a carboxylic acid. | Well-established for certain structures. | Can be inefficient and require specific protecting group strategies. |

| Glycosidation with Activated Glucuronic Acid | Utilizes a pre-formed and activated glucuronic acid donor for direct glycosylation of an acceptor molecule. | More direct approach for complex structures. | Can be limited by low yields and lack of stereoselectivity. nih.gov |

| Koenigs-Knorr Reaction | Employs a glycosyl halide (e.g., bromide) as the donor in the presence of a promoter like a heavy metal salt. nih.gov | A classical and widely used method. | Often results in byproduct formation (orthoesters) and low yields. nih.gov |

| Biocatalysis | Utilizes enzymes or whole-cell systems to catalyze the synthesis of D-glucuronic acid. nih.gov | High efficiency and environmentally friendly. nih.gov | May require optimization for specific substrates and scalability. |

Regio- and Stereoselective Synthesis Considerations in Glucuronic Acid Chemistry

The synthesis of 5-deoxy-D-glucuronic acid derivatives often commences from readily available D-glucuronic acid precursors, such as D-glucuronolactone. A key strategic consideration involves the selective modification of the C5 hydroxyl group. One common approach involves the oxidation of a protected D-glucofuranurono-6,3-lactone derivative at the C5 position to yield a 5-ulose intermediate. The subsequent stereoselective reduction of this ketone is a critical step that dictates the final stereochemistry at C5.

A pivotal study in the synthesis of a related compound, 5-amino-5-deoxyuronic acid, sheds light on the stereochemical intricacies at the C5 position. In this research, 1,2-O-isopropylidene-D-glucofuranurono-6,3-lactone was oxidized to the corresponding 5-ulose derivative. The subsequent reaction with hydroxylamine to form an oxime, followed by catalytic hydrogenation, did not yield a single stereoisomer. Instead, a mixture of the D-gluco and L-ido isomers was obtained. This outcome underscores the challenge of controlling the stereochemistry at the C5 position, as the incoming hydride (or in this case, the amino group precursor) can approach the planar ketone from either face, leading to a mixture of diastereomers.

The separation of these isomers was achieved after N-acetylation, which allowed for the isolation of the respective 6,3-lactones. This highlights the importance of derivatization in facilitating the purification of complex stereoisomeric mixtures.

| Starting Material | Key Intermediate | Reaction | Products | Stereochemical Outcome |

| 1,2-O-Isopropylidene-D-glucofuranurono-6,3-lactone | 1,2-O-Isopropylidene-5-ulose-D-glucofuranurono-6,3-lactone | Oximation followed by Catalytic Hydrogenation | 5-amino-5-deoxy-D-glucofuranuronic acid and 5-amino-5-deoxy-L-idofuranuronic acid | Mixture of D-gluco and L-ido isomers |

Another powerful technique for the deoxygenation of alcohols, which is highly relevant to the synthesis of 5-deoxy sugars, is the Barton-McCombie reaction. This radical-based method involves the conversion of a hydroxyl group into a thiocarbonyl derivative, typically a xanthate or a thionoester, followed by treatment with a radical initiator and a hydrogen atom donor, such as tributyltin hydride. While this reaction is generally effective for removing hydroxyl groups, its application to the C5 position of glucuronic acid would require careful consideration of the steric and electronic environment to control the stereochemical outcome of the hydrogen atom transfer to the resulting C5 radical. The stereoselectivity would be influenced by the conformation of the sugar ring and the presence of neighboring protecting groups that could direct the approach of the hydrogen donor.

The choice of protecting groups for the other hydroxyl functions and the carboxylic acid moiety is not merely a matter of masking reactivity; it plays a crucial role in directing the stereochemical course of reactions. The conformational rigidity or flexibility imparted by different protecting groups can significantly influence the facial selectivity of reactions at chiral centers. For instance, bulky protecting groups at C1 and C2 can create a steric bias that favors the approach of a reagent from the less hindered face of the molecule, thereby enhancing the stereoselectivity of a reduction at C5.

Furthermore, participating protecting groups, such as acyl groups at C2, can influence the stereochemical outcome at other positions through the formation of cyclic intermediates. While this is most commonly observed in glycosylation reactions at the anomeric center (C1), the electronic and conformational effects of protecting groups are transmitted throughout the sugar ring and can impact the stereoselectivity of reactions at more distant sites like C5.

Occurrence and Biological Contexts of 5 Deoxy D Glucuronic Acid

Presence in Microbial Metabolism and Diversity Across Organisms

5-deoxy-D-glucuronic acid is a key intermediate in the catabolism of myo-inositol in certain bacteria, most notably Bacillus subtilis. nih.govnih.govresearchgate.net In this Gram-positive bacterium, the iol operon governs the multi-step breakdown of myo-inositol. nih.govnih.gov The pathway begins with the conversion of myo-inositol to 2-keto-myo-inositol by the enzyme IolG, followed by dehydration to 3D-(3,5/4)-trihydroxycyclohexane-1,2-dione by IolE. nih.gov The third step, catalyzed by the hydrolase IolD, involves the hydrolysis of this dione (B5365651) to produce this compound. nih.govuni-goettingen.de

Subsequently, the isomerase IolB acts on this compound, converting it to 2-deoxy-5-keto-D-gluconic acid. nih.govnih.gov This product is then phosphorylated by the kinase IolC to form 2-deoxy-5-keto-D-gluconic acid 6-phosphate. nih.govnih.gov This phosphorylated intermediate is ultimately cleaved by the aldolase (B8822740) IolJ into dihydroxyacetone phosphate (B84403), which enters glycolysis, and malonic semialdehyde, which is further metabolized to acetyl-CoA and CO2. nih.govresearchgate.net This intricate pathway highlights the central role of this compound in linking inositol (B14025) metabolism to central carbon metabolism in B. subtilis. nih.govnih.govresearchgate.netresearchgate.net

The table below summarizes the key enzymatic steps in the initial stages of myo-inositol catabolism in Bacillus subtilis leading to and from this compound.

| Step | Substrate | Enzyme | Product |

| 1 | myo-inositol | IolG (dehydrogenase) | 2-keto-myo-inositol |

| 2 | 2-keto-myo-inositol | IolE (dehydratase) | 3D-(3,5/4)-trihydroxycyclohexane-1,2-dione |

| 3 | 3D-(3,5/4)-trihydroxycyclohexane-1,2-dione | IolD (hydrolase) | This compound |

| 4 | This compound | IolB (isomerase) | 2-deoxy-5-keto-D-gluconic acid |

| 5 | 2-deoxy-5-keto-D-gluconic acid | IolC (kinase) | 2-deoxy-5-keto-D-gluconic acid 6-phosphate |

Role as a Constituent of Complex Carbohydrates

While not a direct constituent, the metabolism of complex carbohydrates containing glucuronic acid can lead to intermediates related to this compound.

Glucuronoxylans are major hemicelluloses found in the cell walls of terrestrial plants, particularly hardwoods. wikipedia.orgfrontiersin.org They consist of a linear backbone of β-(1→4)-linked D-xylopyranosyl units, with side chains of 4-O-methyl-D-glucuronic acid. wikipedia.org Ulvan, the primary water-soluble polysaccharide in the cell walls of green algae of the genus Ulva, is another complex carbohydrate containing uronic acids. frontiersin.orgmpg.deresearchgate.netnih.govvliz.benih.gov The repeating disaccharide units of ulvan are primarily composed of sulfated rhamnose linked to either D-glucuronic acid or L-iduronic acid. nih.govvliz.benih.gov

The degradation of these complex polysaccharides by microorganisms involves a variety of enzymes. In the degradation of ulvan by some marine bacteria, a dehydratase can act on the non-reducing end of ulvan oligosaccharides, converting the glucuronic or iduronic acid residue into an unsaturated uronic acid. mpg.de This unsaturated intermediate is a substrate for glycoside hydrolases, which release 5-dehydro-4-deoxy-D-glucuronate. mpg.deresearchgate.net While structurally different from this compound, this degradation product highlights the diverse metabolic fates of uronic acids derived from complex carbohydrates.

The table below outlines the major uronic acid-containing polysaccharides and their constituent sugars.

| Polysaccharide | Source | Major Uronic Acid(s) | Other Major Sugars |

| Glucuronoxylan | Plant cell walls (hardwood) | D-glucuronic acid (often methylated) | D-xylose |

| Ulvan | Green algae (Ulva spp.) | D-glucuronic acid, L-iduronic acid | L-rhamnose (sulfated), D-xylose |

Bacterial capsular polysaccharides (CPS) are diverse, high-molecular-weight polymers that form a protective layer on the surface of many Gram-negative bacteria. pnas.organnualreviews.orgoup.com These capsules play a significant role in virulence by protecting the bacteria from host defenses. annualreviews.orgoup.com The composition of CPS is highly variable, but some contain D-glucuronic acid. For example, the E. coli K5 capsular polysaccharide is a heparosan-like glycan composed of repeating units of glucuronic acid and N-acetylglucosamine. pnas.org In Campylobacter jejuni NCTC 11168, the capsular polysaccharide repeating unit includes D-glucuronic acid. researchgate.net While this compound is not a direct component of these capsules, the biosynthetic and degradative pathways of these glucuronic acid-containing polymers are of significant interest in understanding bacterial pathogenesis.

Involvement in Glycosaminoglycan Metabolism and Degradation Pathways

Glycosaminoglycans (GAGs) are long, unbranched polysaccharides consisting of repeating disaccharide units, and are major components of the extracellular matrix in mammals. biorxiv.orgwikipedia.org One of the common monosaccharides in GAGs is D-glucuronic acid. wikipedia.org The bacterial degradation of GAGs, such as hyaluronan and chondroitin (B13769445) sulfate, is an important process for both commensal and pathogenic bacteria. biorxiv.orgnih.gov

This degradation is initiated by polysaccharide lyases, which cleave the GAG chains, producing unsaturated disaccharides. biorxiv.orgresearchgate.netresearchgate.net These disaccharides are then hydrolyzed by unsaturated glucuronyl hydrolases, releasing an unsaturated uronic acid and an amino sugar. biorxiv.orgresearchgate.net The unsaturated glucuronic acid undergoes a non-enzymatic ring-opening to form 4-deoxy-L-threo-5-hexosulose uronate (DHU). biorxiv.orgresearchgate.netnih.gov DHU is then metabolized through a series of enzymatic reactions. In some streptococci, DHU is isomerized to 3-deoxy-D-glycero-2,5-hexodiulosonate, which is then reduced to 2-keto-3-deoxy-D-gluconate (KDG). nih.govnih.govgenome.jp This KDG can then enter central metabolic pathways. researchgate.netresearchgate.netnih.gov Although this pathway does not directly involve this compound, it represents a parallel metabolic route for the utilization of glucuronic acid derived from complex biological macromolecules.

The table below details the key steps in the bacterial degradation of GAG-derived unsaturated uronic acids.

| Step | Process | Key Intermediate(s) |

| 1 | GAG depolymerization by lyases | Unsaturated disaccharides |

| 2 | Hydrolysis of unsaturated disaccharides | Unsaturated glucuronic acid |

| 3 | Non-enzymatic ring-opening | 4-deoxy-L-threo-5-hexosulose uronate (DHU) |

| 4 | Isomerization of DHU | 3-deoxy-D-glycero-2,5-hexodiulosonate |

| 5 | Reduction | 2-keto-3-deoxy-D-gluconate (KDG) |

L-xylulose as a Metabolite within D-glucuronic Acid Pathways

In animals, the catabolism of D-glucuronic acid proceeds through the glucuronate-xylulose-pentose phosphate pathway, also known as the uronate cycle. nih.govfrontiersin.org This pathway is significant for the synthesis of L-ascorbic acid (vitamin C) in many animals, though not in humans. slideshare.net A key metabolite in this pathway is L-xylulose. nih.govhmdb.ca

The pathway begins with the reduction of D-glucuronate to L-gulonate. nih.gov L-gulonate is then oxidized to 3-keto-L-gulonate, which is subsequently decarboxylated to form L-xylulose. nih.govresearchgate.net L-xylulose can then be further metabolized, eventually entering the pentose (B10789219) phosphate pathway. nih.govfrontiersin.orghmdb.ca While this pathway does not directly involve this compound, it illustrates another major metabolic fate of D-glucuronic acid, leading to the formation of the pentose sugar L-xylulose.

Advanced Analytical and Structural Characterization of 5 Deoxy D Glucuronic Acid

Chromatographic Techniques for Analysis and Quantification

Chromatography is a fundamental tool for the separation and quantification of 5-deoxy-D-glucuronic acid from complex biological matrices. High-performance liquid chromatography (HPLC), gas chromatography (GC), and liquid chromatography-mass spectrometry (LC-MS) are the principal techniques employed.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique for the analysis of monosaccharides, including uronic acids. For compounds like this compound that lack a strong chromophore, derivatization is often necessary to enhance detection by UV or fluorescence detectors. mdpi.com A common derivatizing agent is 1-phenyl-3-methyl-5-pyrazolone (PMP), which reacts with the reducing end of the sugar. mdpi.com The resulting PMP-sugar derivatives can be separated on a C18 column. mdpi.com

The separation of different monosaccharides, including D-glucuronic acid, has been achieved using various HPLC methods. mdpi.commn-net.comresearchgate.net For instance, a method utilizing a Zorbax Extend C18 column with a mobile phase consisting of a sodium phosphate (B84403) buffer (pH 8.0) and acetonitrile (B52724) in a gradient elution has been successfully used to separate a mixture of neutral and acidic sugars. mdpi.com Another approach involves derivatization with p-aminobenzoic ethyl ester (ABEE) followed by HPLC analysis on a C18 column with a potassium borate (B1201080) buffer as the eluent, which is particularly useful for separating stereoisomers. tandfonline.com

| Parameter | Value | Reference |

| Column | Zorbax Extend C18 | mdpi.com |

| Mobile Phase A | 100 mM Sodium Phosphate Buffer (pH 8.0) | mdpi.com |

| Mobile Phase B | Acetonitrile | mdpi.com |

| Gradient | 12-17% B | mdpi.com |

| Detection | Diode Array Detector (DAD) | mdpi.com |

| Derivatizing Agent | 1-phenyl-3-methyl-5-pyrazolone (PMP) | mdpi.com |

Gas Chromatography (GC) for Monosaccharide Profiling

Gas chromatography, particularly coupled with mass spectrometry (GC-MS), is a powerful technique for the detailed profiling of monosaccharides after their release from polysaccharides by acid hydrolysis. unirioja.es This method typically involves a derivatization step to convert the non-volatile sugars into volatile derivatives, such as trimethylsilyl (B98337) (TMS) ethers or alditol acetates. unirioja.esresearchgate.net

The analysis of TMS derivatives of monosaccharides, including D-glucuronic acid, allows for both qualitative and quantitative determination. unirioja.es This derivatization procedure enables the simultaneous analysis of both neutral and acidic monosaccharides. unirioja.es The quantification is often performed using a flame ionization detector (FID) or a mass spectrometer. unirioja.es

| Parameter | Value | Reference |

| Derivatization | Trimethylsilylation (TMS) | unirioja.es |

| Detection | Flame Ionization Detector (FID), Mass Spectrometry (MS) | unirioja.es |

| Internal Standard | myo-inositol | unirioja.es |

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS combines the separation power of liquid chromatography with the sensitive and selective detection capabilities of mass spectrometry. ddtjournal.com This technique is highly suited for the analysis of complex biological samples and can often be performed without derivatization, although derivatization can enhance sensitivity. ddtjournal.comescholarship.org

For the analysis of uronic acids and other monosaccharides, ultra-high-performance liquid chromatography (UHPLC) coupled with triple quadrupole mass spectrometry (QqQ-MS) in dynamic multiple reaction monitoring (dMRM) mode offers a rapid and sensitive method. escholarship.org This approach has been used for the quantitation of a comprehensive set of monosaccharides, including glucuronic acid, after derivatization with PMP. escholarship.org The use of electrospray ionization (ESI) is common for the analysis of these polar compounds. ddtjournal.comtmiclinode.com

| Parameter | Value | Reference |

| Chromatography | Ultra-High-Performance Liquid Chromatography (UHPLC) | escholarship.org |

| Mass Spectrometer | Triple Quadrupole (QqQ) | escholarship.org |

| Ionization Mode | Electrospray Ionization (ESI), Positive Ion Mode | escholarship.org |

| Derivatizing Agent | 1-phenyl-3-methyl-5-pyrazolone (PMP) | escholarship.org |

| Run Time | 10 minutes | escholarship.org |

Spectrometric Methods for Structural Elucidation

Spectrometric methods are crucial for the definitive structural elucidation of this compound, providing detailed information about its atomic connectivity and spatial arrangement.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for determining the detailed structure of organic molecules, including carbohydrates. Both ¹H and ¹³C NMR provide a wealth of information.

¹H NMR spectroscopy reveals the number of different types of protons, their chemical environments, and their connectivity through spin-spin coupling. The anomeric proton signal is particularly diagnostic for sugars. For glucuronic acid, the chemical shifts and coupling constants of the pyranose ring protons are well-characterized. researchgate.nethmdb.ca

¹³C NMR spectroscopy provides information on the carbon skeleton of the molecule. acs.orghmdb.ca The chemical shifts of the carbon atoms are sensitive to their local environment, including the anomeric configuration and the presence of substituents. acs.org For instance, the ionization of the carboxylic acid group in glucuronic acid can cause changes in the chemical shifts of nearby carbon atoms, particularly C1, C4, C5, and C6. researchgate.net

Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation), are used to establish the connectivity between protons and carbons, which is essential for unambiguous structural assignment. nih.gov

| Nucleus | Chemical Shift (ppm) - D-Glucuronic Acid in D₂O | Reference |

| ¹H | 3.29 - 5.2 (Varies by proton) | hmdb.ca |

| ¹³C | 72 - 175 (Varies by carbon) | hmdb.ca |

Mass Spectrometry and Tandem Mass Spectrometry (MS/MS)

Mass spectrometry (MS) provides information about the molecular weight of a compound and its elemental composition through high-resolution mass measurements. nih.gov Tandem mass spectrometry (MS/MS) is used to fragment the molecule and analyze the resulting fragment ions, which provides structural information. ddtjournal.com

In the analysis of glucuronides, the neutral loss of the glucuronic acid moiety (176 Da) is a characteristic fragmentation pattern observed in MS/MS spectra. nih.govresearchgate.net The fragmentation patterns are dependent on the ionization mode (positive or negative) and the type of ion activation used. acs.org In positive ion mode, collision-induced dissociation (CID) of protonated oligosaccharides primarily results in glycosidic bond cleavage (B- and Y-ions). acs.org

High-resolution mass spectrometry (HRMS) is used to determine the exact mass of the molecule and its fragments, which allows for the calculation of the elemental formula. rsc.org

| Technique | Application | Finding | Reference |

| High-Resolution Mass Spectrometry (HRMS) | Determination of exact mass and elemental composition. | Provides high accuracy mass measurements for formula determination. | rsc.org |

| Tandem Mass Spectrometry (MS/MS) | Structural elucidation through fragmentation analysis. | Characteristic neutral loss of the glucuronic acid moiety (176 Da). | nih.govresearchgate.net |

X-ray Crystallography for Molecular and Enzyme Structures

The definitive three-dimensional structure of this compound through single-crystal X-ray crystallography has not been reported in publicly available scientific literature. Structural elucidation of carbohydrates is often challenging due to difficulties in obtaining suitable crystals.

In the context of biochemistry, understanding the interaction of a substrate with its enzyme is paramount. This compound is known as a key intermediate in the myo-inositol catabolic pathway in microorganisms like Bacillus subtilis. nih.govresearchgate.net Two enzymes, IolD and IolB, are directly involved in its metabolism. researchgate.netrhea-db.org

IolD (3D-(3,5/4)-trihydroxycyclohexane-1,2-dione hydrolase): This enzyme catalyzes the hydrolytic ring-cleavage of 3D-(3,5/4)-trihydroxycyclohexane-1,2-dione to produce this compound. researchgate.netrhea-db.org

IolB (this compound isomerase): This enzyme catalyzes the subsequent isomerization of this compound into 2-deoxy-5-keto-D-gluconic acid. researchgate.net

Despite the identification of their biochemical functions, the crystal structures of IolD and IolB, particularly in complex with this compound, are not available in the Protein Data Bank (PDB) or detailed in the reviewed literature. Such structures would be invaluable for understanding the precise molecular interactions, substrate recognition, and catalytic mechanisms of these enzymes.

A related enzyme, cyclohexane-1,2-dione hydrolase (CDH) from Azoarcus sp., has been structurally characterized. nih.govmpg.de CDH is also a thiamine (B1217682) diphosphate (B83284) (ThDP)-dependent enzyme that cleaves a cyclic compound. nih.gov While it belongs to the same family and provides insights into the potential structural framework for this type of reaction, it catalyzes a different transformation and its substrate is not a precursor to this compound. nih.govmpg.de

| Enzyme | Source Organism | Reaction Involving this compound | Structural Data Availability |

|---|---|---|---|

| IolD | Bacillus subtilis | Produces this compound | No crystal structure reported |

| IolB | Bacillus subtilis | Utilizes this compound as a substrate | No crystal structure reported |

Enzymatic Assay Development and Applications for Detection and Quantification

The development of a specific and dedicated enzymatic assay for the direct detection and quantification of this compound has not been described in the scientific literature. While numerous enzymatic assay kits and methods exist for its parent compound, D-glucuronic acid, these are typically based on the action of uronate dehydrogenase, which catalyzes the NAD+-dependent oxidation of D-glucuronic acid or D-galacturonic acid. frontiersin.org The applicability of these assays to the 5-deoxy variant is not established and would likely be unsuccessful due to the high specificity of dehydrogenases for their substrates.

In research, the identification and quantification of this compound as a metabolic intermediate are typically achieved through non-enzymatic analytical techniques such as:

High-Performance Liquid Chromatography (HPLC)

Gas Chromatography-Mass Spectrometry (GC-MS)

These methods often require a derivatization step to make the sugar acid volatile for GC-MS analysis or to attach a chromophore/fluorophore for sensitive HPLC detection. unirioja.esresearchgate.net For instance, the analysis of various sugar acids in complex mixtures has been performed by GC-MS of their trimethylsilyl (TMS) derivatives. unirioja.es

While a direct enzymatic assay is not available, a coupled enzyme assay could theoretically be designed based on its known metabolic pathway. For example, one could use the enzyme IolB, which specifically isomerizes this compound, and couple this reaction to a subsequent enzyme that acts on the product, 2-deoxy-5-keto-D-gluconic acid, and produces a measurable signal (e.g., NADH/NADPH). However, the development and validation of such a multi-step enzymatic system for quantifying this compound have not been reported.

| Analyte | Established Enzymatic Assay Principle | Common Detection Method | Applicability to this compound |

|---|---|---|---|

| D-Glucuronic Acid | Oxidation by uronate dehydrogenase | Spectrophotometric measurement of NADH at 340 nm | Not reported; likely not applicable due to substrate specificity. |

| This compound | No specific enzymatic assay reported | Chromatographic methods (HPLC, GC-MS) after derivatization | N/A |

Computational and Theoretical Investigations of 5 Deoxy D Glucuronic Acid

Conformational Analysis and Stability Studies

The flexibility of the pyranose ring and the rotation of its substituent groups mean that 5-deoxy-D-glucuronic acid can adopt various conformations. Understanding the relative energies and populations of these conformers is a primary goal of theoretical studies.

Density Functional Theory (DFT) Approaches

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. wikipedia.org It is a popular and versatile method in computational physics and chemistry. wikipedia.org DFT calculations are employed to determine the optimized geometries and relative energies of different conformers of saccharides. researchgate.net For a molecule like this compound, DFT can predict the most stable chair and boat conformations of the pyranose ring, as well as the preferred orientations of the carboxyl and hydroxyl groups.

Studies on the related compound, D-glucuronic acid, have shown that the 4C1 chair conformation is generally the most stable. acs.org DFT calculations on D-glucuronic acid have revealed a preference for the α-anomer in isolated molecules, which is attributed to the endo-anomeric hyperconjugation effects. acs.org The stability of different conformers is significantly influenced by intramolecular hydrogen bonds. acs.org For this compound, the absence of the hydroxyl group at the C5 position would alter the intramolecular hydrogen-bonding network, which would, in turn, affect the relative stability of its conformers. DFT can be used to quantify these energetic differences.

The choice of functional and basis set is critical for the accuracy of DFT calculations. nih.gov Hybrid functionals like B3LYP are commonly used for studying molecular systems, often in conjunction with basis sets such as 6-311++G(2d,2p), to provide a good balance between accuracy and computational cost. nih.govresearchgate.net Solvation models can also be incorporated into DFT calculations to simulate the effects of a solvent, such as water, on the conformational preferences of the molecule. acs.org

| Parameter | Description |

| 4C1 Conformation | The most common and stable chair conformation for D-glucopyranose and its derivatives. |

| Endo-anomeric effect | A stereoelectronic effect that stabilizes the axial position of an electronegative substituent at the anomeric carbon. |

| Intramolecular Hydrogen Bonds | Non-covalent interactions between hydrogen atoms and electronegative atoms within the same molecule, which play a major role in determining conformational stability. acs.org |

| B3LYP Functional | A hybrid density functional commonly used in computational chemistry for its accuracy in predicting molecular geometries and energies. nih.gov |

| 6-311++G(2d,2p) Basis Set | A type of basis set used in quantum chemical calculations that provides a flexible description of the electron distribution in a molecule. researchgate.net |

| Solvation Models (e.g., SCI-PCM) | Computational methods that account for the influence of a solvent on the properties of a molecule. acs.org |

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules over time. mdpi.com These simulations provide a detailed picture of the conformational dynamics of a molecule in its environment, typically in a solvent like water. For this compound, MD simulations can reveal how the molecule samples different conformations, the timescales of these conformational changes, and the influence of solvent molecules on its structure.

In a typical MD simulation, the forces between atoms are calculated using a force field, and Newton's equations of motion are integrated to propagate the system forward in time. The resulting trajectory provides a wealth of information about the molecule's behavior. For instance, the stability of different conformers can be assessed by monitoring key geometrical parameters, such as dihedral angles, and by calculating the root-mean-square deviation (RMSD) from a reference structure. mdpi.com

MD simulations of saccharides have been instrumental in understanding their flexibility and interactions with water. nih.gov Water molecules play a crucial role in mediating intramolecular interactions and stabilizing certain conformations through intermolecular hydrogen bonds. pnas.org For this compound, MD simulations would be particularly useful for exploring the hydration shell around the molecule and understanding how the absence of the C5 hydroxyl group affects the local water structure.

| Parameter | Description |

| Force Field | A set of empirical energy functions and parameters used to calculate the potential energy of a system of atoms or molecules in molecular mechanics and molecular dynamics simulations. |

| Trajectory | The time evolution of the positions and velocities of all atoms in a molecular dynamics simulation. |

| Root-Mean-Square Deviation (RMSD) | A measure of the average distance between the atoms of superimposed molecules, often used to quantify the stability of a protein or other molecule during a simulation. mdpi.com |

| Hydration Shell | The layer of water molecules immediately surrounding a solute molecule. |

Theoretical Studies on Saccharide Conformation

Theoretical studies on saccharide conformation encompass a range of computational methods aimed at understanding the structural preferences of these molecules. These studies have established that the conformation of a saccharide is determined by a delicate balance of several factors, including steric effects, stereoelectronic effects (such as the anomeric and exo-anomeric effects), and intramolecular hydrogen bonding. acs.orgacs.org

The anomeric effect describes the tendency of an electronegative substituent at the anomeric carbon of a pyranose ring to prefer an axial orientation over an equatorial one. The exo-anomeric effect pertains to the preferred orientation of the aglycone group at the anomeric center. These effects have been extensively studied using quantum chemical methods. acs.org

Intermolecular Interactions and Complexation Studies

The interactions of this compound with other molecules, such as metal ions and water, are critical for its behavior in biological and chemical systems. Computational methods are well-suited to investigate these interactions in detail.

Metal Ion Complexation with D-Glucuronic Acid

Computational studies can be used to model the geometry and energetics of metal ion complexes with this compound. By comparing the binding affinities of different metal ions and identifying the preferred coordination sites, it is possible to predict the types of complexes that are likely to form. The absence of the C5 hydroxyl group in this compound would likely reduce the number of potential coordination sites compared to D-glucuronic acid, which could affect the stability and structure of its metal complexes.

Hydrogen Bonding and Noncovalent Interactions

Hydrogen bonds are crucial in determining the structure and interactions of saccharides. In this compound, both intramolecular and intermolecular hydrogen bonds are expected to play a significant role. Intramolecular hydrogen bonds, as discussed earlier, influence the conformational stability of the molecule. acs.org Intermolecular hydrogen bonds with water molecules are key to its solubility and hydration.

Q & A

Basic Research Questions

Q. What enzymatic pathways are responsible for the biosynthesis of 5-deoxy-D-glucuronic acid in Bacillus subtilis?

- Methodological Answer : The biosynthesis involves the iol operon (iolABCDEFGHIJ). Key steps include:

Dehydrogenation of myo-inositol to 2-keto-myo-inositol (catalyzed by IolG).

Dehydration to 3D-(3,5/4)-trihydroxycyclohexane-1,2-dione (IolE).

Hydrolysis by IolD to yield this compound.

Experimental validation requires gene knockout studies, enzyme activity assays (e.g., spectrophotometric monitoring of cofactor NAD+ reduction), and metabolite profiling via LC-MS .

Q. Which analytical techniques are optimal for quantifying this compound in biological samples?

- Methodological Answer :

- Liquid Chromatography-Mass Spectrometry (LC-MS) : Enables precise quantification in serum or tissue extracts, as demonstrated in metabolomic studies of COPD model rats .

- Nuclear Magnetic Resonance (NMR) : Useful for structural elucidation and tracking isotopic labels in metabolic flux studies.

- Enzymatic Assays : Coupled with colorimetric detection (e.g., DNS method for reducing sugars) to monitor enzymatic hydrolysis intermediates .

Advanced Research Questions

Q. How can isotopic labeling resolve contradictions in the metabolic fate of this compound across bacterial species?

- Methodological Answer :

- Use 13C-labeled myo-inositol to trace carbon flow through the iol pathway.

- Compare labeling patterns in Bacillus subtilis vs. other species via LC-MS or GC-MS.

- Discrepancies in pathway intermediates (e.g., malonic semialdehyde vs. alternative byproducts) can clarify species-specific catabolic routes .

Q. What experimental designs are effective for studying the regulatory mechanisms of the iol operon in this compound metabolism?

- Methodological Answer :

- Promoter-reporter systems (e.g., GFP fusions) to monitor operon activity under varying conditions (carbon source, pH).

- Electrophoretic Mobility Shift Assays (EMSAs) : Test IolR repressor binding to operator regions in the presence/absence of inducers (e.g., 2-deoxy-5-keto-D-gluconic acid 6-phosphate).

- RNA-seq to identify co-regulated genes and stress-response pathways .

Q. How do environmental factors (e.g., oxygen availability) influence the catabolic efficiency of this compound in Bacillus subtilis?

- Methodological Answer :

- Conduct chemostat experiments under aerobic vs. anaerobic conditions while measuring growth rates and metabolite accumulation (via HPLC).

- Use qRT-PCR to assess iol operon expression levels.

- Anaerobic conditions may upregulate alternative pathways (e.g., fermentation), reducing this compound utilization .

Q. What strategies address discrepancies in kinetic parameters (e.g., Km, Vmax) of IolD hydrolase across studies?

- Methodological Answer :

- Standardize assay conditions (pH, temperature, substrate purity) using recombinantly expressed IolD.

- Compare kinetic data from stopped-flow spectrophotometry (real-time monitoring) vs. endpoint assays.

- Validate with isothermal titration calorimetry (ITC) to measure binding affinities independently .

Translational Research Questions

Q. What methodological considerations are critical when evaluating this compound as a biomarker in disease models?

- Methodological Answer :

- Longitudinal Sampling : Collect serial serum samples (e.g., in COPD rat models) to correlate metabolite levels with disease progression .

- Multivariate Statistical Analysis : Use OPLS-DA to distinguish biomarker signatures from background noise in LC-MS datasets.

- Pathway Enrichment Analysis (via MetPA): Link this compound fluctuations to glyoxylate or pentose phosphate pathways .

Data Interpretation and Validation

Q. How can researchers differentiate this compound from structurally similar uronic acids (e.g., D-glucuronic acid) in complex samples?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.